molecular formula C22H24ClN3O4 B2921605 (E)-N1-(3-chloro-4-methylphenyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide CAS No. 1235708-65-2

(E)-N1-(3-chloro-4-methylphenyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2921605
CAS No.: 1235708-65-2
M. Wt: 429.9
InChI Key: PMZULKBYBKCORD-VOTSOKGWSA-N
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Description

(E)-N1-(3-chloro-4-methylphenyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N1-(3-chloro-4-methylphenyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide typically involves multi-step organic reactions. The process may start with the preparation of the core oxalamide structure, followed by the introduction of the 3-chloro-4-methylphenyl and furan-2-yl groups through various coupling reactions. Common reagents used in these steps include acyl chlorides, amines, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction conditions is crucial for maintaining consistency in production.

Chemical Reactions Analysis

Types of Reactions

(E)-N1-(3-chloro-4-methylphenyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to modify the oxalamide or phenyl groups.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution reactions on the phenyl ring can introduce various functional groups like hydroxyl or amino groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-N1-(3-chloro-4-methylphenyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, this compound may be investigated for its interactions with biological macromolecules. Studies could focus on its binding affinity to proteins or nucleic acids, which can provide insights into its potential as a therapeutic agent.

Medicine

In medicine, this compound might be explored for its pharmacological properties. Researchers may study its efficacy and safety in treating various diseases, particularly those involving inflammation or cancer.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a valuable candidate for various applications.

Mechanism of Action

The mechanism of action of (E)-N1-(3-chloro-4-methylphenyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding sites and the resulting biochemical changes are essential for understanding its full mechanism.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N1-(3-chlorophenyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide
  • (E)-N1-(4-methylphenyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide
  • (E)-N1-(3-chloro-4-methylphenyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)malonamide

Uniqueness

The uniqueness of (E)-N1-(3-chloro-4-methylphenyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for unique interactions with other molecules, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O4/c1-15-4-5-17(13-19(15)23)25-22(29)21(28)24-14-16-8-10-26(11-9-16)20(27)7-6-18-3-2-12-30-18/h2-7,12-13,16H,8-11,14H2,1H3,(H,24,28)(H,25,29)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZULKBYBKCORD-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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